Methyl 20-hydroxyeicosanoate

Description

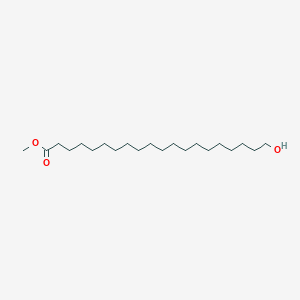

Methyl 20-hydroxyeicosanoate (CAS 37477-29-5) is a methyl ester derivative of 20-hydroxyeicosanoic acid, characterized by the molecular formula C₂₁H₄₂O₃ and a molecular weight of 342.56 g/mol. It is a solid at room temperature with a melting point of 69–71°C and is typically stored at –20°C to maintain stability . The compound features a terminal hydroxyl group (–OH) at the 20th carbon of its 21-carbon chain, distinguishing it from other hydroxy fatty acid esters. It is synthesized with high purity (>98%) and is widely used as an internal standard in lipidomics and omega-hydroxy fatty acid research due to its structural specificity .

Properties

IUPAC Name |

methyl 20-hydroxyicosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHBWCFXPQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 20-hydroxyeicosanoate is synthesized through esterification of 20-hydroxyeicosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to achieve high purity levels (>98%) .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and methyl ester groups undergo distinct oxidation pathways:

Hydroxyl Group Oxidation

The 20-hydroxy group can be oxidized to a ketone or carboxylic acid under controlled conditions:

-

Ketone Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the secondary alcohol to a ketone (20-oxo-eicosanoic acid methyl ester) .

-

Carboxylic Acid Formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic or basic conditions convert the hydroxyl group to a carboxylic acid, yielding methyl 20-carboxy-eicosanoate .

Example Reaction:

Methyl Ester Oxidation

The terminal methyl ester resists typical oxidation but can be hydrolyzed to a carboxylic acid under basic conditions, followed by further oxidation if necessary .

Reduction Reactions

The ester group is susceptible to reduction, while the hydroxyl group remains intact:

Ester Reduction

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, producing 20-hydroxyeicosanol :

Key Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 20-Hydroxyeicosanol | 85–90 | Anhydrous ether, 0°C |

| NaBH₄ (with NiCl₂) | 20-Hydroxyeicosanol | 60–65 | Methanol, reflux |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Halogenation

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxyl group to a halide (e.g., chloride or bromide) :

Mechanistic Insight :

-

Dichlorophosphate Intermediate Formation : Reaction with SOCl₂ generates a chlorosulfite intermediate.

-

E2 Elimination : Pyridine deprotonates the intermediate, enabling backside attack by Cl⁻ and SO₂ elimination .

Elimination Reactions

Under acidic conditions, the hydroxyl group can undergo dehydration to form an alkene via an E1cB mechanism. This is favored when the hydroxyl group is β to a carbonyl, though steric hindrance in Methyl 20-hydroxyeicosanoate limits this reactivity .

Enzymatic Modifications

In biological systems, the compound interacts with fatty acid hydroxylases and oxidases:

-

Cytochrome P450 Enzymes : Catalyze ω-hydroxylation of the alkyl chain, though this is less prevalent in the synthetic ester form.

-

Esterase Hydrolysis : Serum esterases cleave the methyl ester to release 20-hydroxyeicosanoic acid, a bioactive eicosanoid.

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Product | Key Application |

|---|---|---|---|

| Oxidation (C-OH) | KMnO₄, H⁺ | Methyl 20-carboxy-eicosanoate | Biosynthetic precursor |

| Reduction (COOR) | LiAlH₄ | 20-Hydroxyeicosanol | Surfactant synthesis |

| Halogenation | SOCl₂, pyridine | Methyl 20-chloro-eicosanoate | Alkylating agent |

| Enzymatic hydrolysis | Esterases, pH 7.4 | 20-Hydroxyeicosanoic acid | Inflammatory pathway studies |

Stability and Handling Considerations

Scientific Research Applications

Pharmacological Applications

1.1 Role in Renal Physiology

MHE is recognized for its significant role in renal physiology, particularly in modulating renal blood flow and influencing glomerular function. Studies indicate that MHE acts as a vasoconstrictor in the renal vasculature, thereby regulating blood pressure and renal perfusion. It has been observed that MHE levels correlate with conditions such as hypertension and renal ischemia/reperfusion injury .

Case Study: Renal Ischemia/Reperfusion Injury

- Objective: To investigate the protective effects of MHE in renal ischemia.

- Findings: Administration of MHE was found to mitigate damage during ischemic episodes by enhancing renal blood flow and reducing tubular injury markers .

1.2 Impact on Inflammation and Pain

MHE has been implicated in inflammatory responses, where it may exhibit both pro-inflammatory and anti-inflammatory properties depending on the context. Its modulation of eicosanoid pathways suggests potential therapeutic roles in managing pain and inflammation .

Case Study: Inflammatory Response Modulation

- Objective: To evaluate MHE's effects on inflammatory cytokine production.

- Findings: MHE treatment reduced levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent .

Cardiovascular Applications

2.1 Vascular Tone Regulation

MHE influences vascular tone through its action on smooth muscle cells, affecting vascular resistance and blood pressure regulation. Research indicates that MHE acts on specific receptors in vascular tissues, contributing to both vasoconstriction and vasodilation processes .

Data Table: Effects of MHE on Vascular Parameters

| Parameter | Effect of MHE | Reference |

|---|---|---|

| Blood Pressure | Increases | |

| Vascular Resistance | Modulates | |

| Endothelial Function | Improves under certain conditions |

Cancer Research Applications

3.1 Tumor Promotion and Angiogenesis

MHE has been studied for its role in cancer biology, particularly regarding tumor promotion and angiogenesis. It is suggested that MHE may enhance tumor growth by promoting angiogenic processes, thereby facilitating nutrient supply to tumors .

Case Study: Tumor Growth Promotion

- Objective: To assess the impact of MHE on tumor angiogenesis.

- Findings: Increased levels of MHE were associated with enhanced vascularization in tumor models, suggesting a role in tumor progression .

Neurophysiological Applications

4.1 Cerebral Ischemia

MHE's involvement in cerebral ischemia has been documented, where it may play a role in neuronal survival during ischemic events. Its modulation of cerebral blood flow highlights its potential therapeutic applications in stroke management .

Data Table: Neuroprotective Effects of MHE

Mechanism of Action

The mechanism of action of methyl 20-hydroxyeicosanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the 20th carbon position allows it to participate in hydrogen bonding and other interactions with proteins and enzymes involved in fatty acid metabolism. This interaction can modulate the activity of these enzymes, influencing various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 20-hydroxyeicosanoate belongs to a broader class of omega-hydroxy fatty acid methyl esters, which vary in chain length, hydroxyl position, and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physical Properties of this compound and Analogs

Key Findings

Chain Length and Melting Point: Longer carbon chains generally correlate with higher melting points (e.g., 18-hydroxyeicosanoic acid, MP 96–98°C vs. This compound, MP 69–71°C). However, esterification reduces melting points compared to free acids due to decreased hydrogen bonding . this compound’s terminal hydroxyl group contributes to its moderate melting point, distinguishing it from internal hydroxyl analogs like Methyl 3-hydroxydodecanoate, which may exhibit lower crystallinity .

Hydroxyl Position: Terminal hydroxyl groups (e.g., 20-hydroxyl in this compound) enhance structural rigidity compared to internal positions (e.g., 3-hydroxyl in Methyl 3-hydroxydodecanoate). This affects solubility and reactivity in organic solvents .

Applications: this compound is prioritized as an analytical standard due to its terminal hydroxyl group, which mimics natural omega-hydroxy fatty acids in biological systems . Shorter-chain analogs (e.g., Methyl 15-hydroxypentadecanoate) are used in metabolic pathway studies, while longer-chain derivatives (e.g., Methyl 21-hydroxyheneicosanoate) are less common due to synthetic challenges .

Commercial Availability and Cost: this compound is priced at ¥4,339.5/25 mg (), while Methyl 21-hydroxyheneicosanoate costs ¥4,768.5/25 mg, reflecting increased synthesis complexity for longer chains .

Table 2: Commercial Suppliers and Specifications

Research and Industrial Relevance

- Structural Specificity: this compound’s terminal hydroxyl group makes it a critical reference in mass spectrometry for quantifying omega-hydroxy fatty acids in biological samples .

- Synthetic Challenges: The synthesis of longer-chain derivatives (e.g., Methyl 21-hydroxyheneicosanoate) requires advanced esterification techniques, limiting their commercial availability .

- Biochemical Role: Analogous compounds like 20-HETE (20-hydroxyeicosatetraenoic acid) are bioactive lipids involved in vasoconstriction, highlighting the importance of hydroxyl positioning in biological activity .

Biological Activity

Methyl 20-hydroxyeicosanoate (MHE) is a synthetic ester derived from 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid. This compound has garnered attention due to its potential roles in various biological pathways, particularly in inflammation, metabolism, and renal function. This article explores the biological activity of MHE, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molecular weight of 342.6 Da. It is primarily used in scientific research as an internal standard for the analysis of omega-hydroxy fatty acids and plays a role in studies related to lipid metabolism and fatty acid oxidation.

MHE interacts with fatty acid 2-hydroxylase, influencing its enzymatic activity. This interaction is crucial for the modulation of biochemical pathways involving omega-hydroxy fatty acids. The compound's solubility in ethanol enhances its bioavailability, which may impact its pharmacokinetic properties.

1. Inflammatory Response Modulation

MHE has been investigated for its role in modulating inflammatory responses. Research indicates that 20-HETE influences vascular function and can alter nitric oxide formation, which is critical in inflammatory processes. In particular, MHE exhibits anti-inflammatory properties by inhibiting various pathways associated with inflammation .

2. Renal Function

MHE's biological activity extends to renal physiology. Studies have shown that 20-HETE plays a significant role in renal ischemia/reperfusion injury and modulates myogenic responsiveness in renal vessels. MHE has been implicated in reducing albumin permeability and protecting glomeruli from injury caused by harmful agents like puromycin aminonucleoside .

3. Metabolic Effects

MHE is also linked to metabolic pathways, particularly those involving lipid metabolism. Its influence on fatty acid oxidation suggests potential applications in metabolic disorders. The compound's role as a reference standard in studies examining lipid metabolism underscores its importance in understanding metabolic diseases .

Case Studies

Several case studies highlight the biological implications of MHE:

- Case Study on Renal Injury : In a study involving Sprague Dawley rats, administration of a 20-HETE mimetic significantly reduced baseline albumin permeability and opposed the harmful effects of transforming growth factor-beta (TGF-β) on glomerular function .

- Inflammation and Vascular Function : Research demonstrated that MHE could modulate vascular responses under conditions of compromised nitric oxide availability, showcasing its potential therapeutic applications in vascular diseases .

Research Findings

A summary of key findings related to MHE's biological activity is presented below:

Q & A

Q. How can computational modeling predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.